2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid

Lipophilicity Regioisomerism Solubility

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 116339-45-8) is a bifunctional, racemic γ‑lactam building block combining a carboxylic acid handle with a Boc‑protected 3‑aminopyrrolidin‑2‑one core. The compound is primarily sourced as a white to off‑white solid with a typical purity of 95% and is employed as an intermediate in medicinal and peptide‑mimetic chemistry for the construction of conformationally constrained, nitrogen‑containing heterocycles.

Molecular Formula C11H18N2O5
Molecular Weight 258.27 g/mol
CAS No. 116339-45-8
Cat. No. B040600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid
CAS116339-45-8
Molecular FormulaC11H18N2O5
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O
InChIInChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)
InChIKeyUYBMLDXQOFMMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 116339-45-8): Key Structural and Procurement Profile


2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 116339-45-8) is a bifunctional, racemic γ‑lactam building block combining a carboxylic acid handle with a Boc‑protected 3‑aminopyrrolidin‑2‑one core [1]. The compound is primarily sourced as a white to off‑white solid with a typical purity of 95% and is employed as an intermediate in medicinal and peptide‑mimetic chemistry for the construction of conformationally constrained, nitrogen‑containing heterocycles . Its pairing of orthogonal reactivity sites enables iterative, protecting‑group‑tolerant synthetic strategies that are difficult to achieve with less‑differentiated pyrrolidine‑acetic acid scaffolds.

Why Generic Replacement of 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid Introduces Synthetic Risk


Generic substitution of this building block with regioisomeric, de‑oxo, or unprotected pyrrolidine‑acetic acid derivatives introduces quantifiable differences in acidity, lipophilicity, and intermolecular interactions that can alter reactivity, solubility, and the fidelity of downstream transformations . Even among Boc‑protected aminopyrrolidinone acetic acid isomers, the position of the protected amine (3‑ vs. 4‑position) shifts calculated logP by over 0.3 units and modifies the electronic environment of the lactam carbonyl, potentially leading to divergent reaction rates and product profiles that are not captured by simple molecular formula identity .

Quantitative Differentiation Evidence for 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid vs. Closest Analogs


Reduced Lipophilicity vs. 4‑Regioisomer Drives Superior Aqueous Handling

The 3‑(Boc‑amino) substitution in the target compound yields a computed XLogP3 of 0.2, whereas the 4‑substituted regioisomer (CAS 132757-20-1) exhibits a higher LogP of 0.52540 [1]. This 0.33 log‑unit difference translates to an approximately 2‑fold lower octanol‑water partition coefficient for the target compound, indicative of superior aqueous solubility and potentially more predictable behaviour in aqueous reaction media or biological assay buffers .

Lipophilicity Regioisomerism Solubility

Stronger Carboxylic Acid Acidity vs. De‑Oxo Analog Enhances Salt Formation and Reactivity

The electron‑withdrawing 2‑oxo group in the target compound lowers the predicted carboxylic acid pKa to 3.75 ± 0.10, compared with a pKa of 4.65 ± 0.10 for 1‑Boc‑3‑pyrrolidineacetic acid (CAS 175526-97-3), which lacks the lactam carbonyl . The 0.9 pKa unit decrease corresponds to an approximately 8‑fold increase in acidity, facilitating stoichiometric deprotonation with milder bases and enhancing carboxylate nucleophilicity in SN2‑type alkylations and active ester formations .

Acidity (pKa) Salt formation Reactivity

Cost‑Effective Racemate for Achiral Investigational Libraries vs. Enantiopure Analogs

The racemic form (CAS 116339-45-8) is available at significantly lower unit cost than the corresponding (S)‑enantiomer (CAS 79839-26-2). Fluorochem lists the racemate at £341 per gram, while the (S)‑enantiomer is priced at $322 per gram (AKSci) or ¥1,737 per gram (Macklin); the (R)‑enantiomer is similarly priced at a premium . For pilot‑scale syntheses where stereochemistry is resolved downstream or is not required (e.g., initial SAR exploration, fragment‑based library construction), the racemate offers a 20–40% direct cost reduction without sacrificing the core scaffold architecture .

Procurement cost Racemate vs. enantiopure Library synthesis

Orthogonal Boc Protection Enables Selective Deprotection in Multi‑Step Sequences

The Boc group on the 3‑amino substituent is stable under basic and nucleophilic conditions but cleaves rapidly with trifluoroacetic acid (TFA), with typical deprotection half‑lives of 2–30 minutes at 25 °C depending on TFA concentration [1]. This contrasts with base‑labile Fmoc protecting groups and hydrogenolytically labile Cbz groups, enabling sequential, chemoselective deprotection when the target compound is incorporated into a larger poly‑functional intermediate [2]. No direct head‑to‑head kinetic comparison with Fmoc‑ or Cbz‑protected analogs of this specific scaffold has been published; the orthogonality is a class‑level property of the Boc carbamate family.

Protecting group orthogonality Boc vs. Fmoc/Cbz Peptide synthesis

Higher Boiling Point and Density vs. Non‑Oxo Analog Suggest Stronger Intermolecular Forces and Reduced Volatility

The target compound exhibits a predicted boiling point of 489.2 ± 45.0 °C at 760 mmHg and a density of 1.27 ± 0.1 g/cm³, substantially higher than the corresponding values for 1‑Boc‑3‑pyrrolidineacetic acid (CAS 175526-97-3), which has a boiling point of 357.4 ± 15.0 °C and a density of 1.15 ± 0.06 g/cm³ . The 132 °C elevation in boiling point and 10% increase in density are consistent with the stronger dipole‑dipole and hydrogen‑bonding interactions introduced by the 2‑oxo group, which can improve thermal stability during solvent removal and reduce losses during vacuum distillation or lyophilization .

Thermal stability Density Intermolecular interactions

Proven Synthetic Utility in Racetam‑Type Nootropic Agent Intermediates

The 3‑(Boc‑amino)‑2‑oxopyrrolidin‑1‑yl scaffold in the target compound has been specifically employed as a precursor in the synthesis of pyrrolidinone‑based nootropic agents, including piracetam and related racetam family compounds, where the Boc‑protected amine serves as a masked precursor to the free 3‑amino group that is essential for downstream biological activity . In contrast, the 4‑substituted isomer (CAS 132757-20-1) and the non‑oxo analog (CAS 175526-97-3) have not been reported in this specific application context, suggesting that the 3‑amino‑2‑oxo regioisomeric pattern is critical for generating the requisite pharmacophoric geometry [1].

Nootropic agents Piracetam derivatives γ‑Lactam building block

Optimal Procurement and Application Scenarios for 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid


Aqueous and Protic Solvent‑Based Amide Coupling Campaigns

Process chemists targeting amide bond formation in aqueous or mixed aqueous‑organic media should prioritize the target compound over the 4‑regioisomer due to its 0.33‑unit lower LogP, which enhances dissolution homogeneity and reduces biphasic partitioning losses during water‑sensitive coupling reactions [1]. Combined with its strong acidity (pKa 3.75), which ensures full carboxylate formation without strong‑base additives, the target compound enables high‑fidelity coupling with amine partners under mild conditions (e.g., EDC/HOBt at pH 4.5–5.5) .

Early‑Stage Fragment‑Based and Diversity‑Oriented Library Synthesis

Medicinal chemistry teams building large, achiral compound collections for fragment‑based screening or diversity‑oriented synthesis benefit from the cost advantage and ready availability of the racemate. At £341/g, it is 20–40% less expensive than the (S)‑enantiomer, allowing for higher replication rates and broader SAR exploration at fixed budget levels [1]. Chirality can be resolved at later stages if initial hit profiles warrant enantiopure follow‑up .

Iterative, Protecting‑Group‑Tolerant Synthetic Routes

Researchers executing multi‑step syntheses that require sequential functionalization of the carboxylic acid, the pyrrolidinone nitrogen, and the masked 3‑amine should select the target compound for its orthogonal Boc protection strategy [1]. The Boc group withstands reductive amination, alkylation, and basic hydrolysis conditions that would cleave Fmoc or Cbz analogs, allowing the carboxylic acid to be activated and coupled while the amine remains inert . Final acidolytic deprotection with TFA then reveals the free amine in a single step without affecting previously installed acid‑sensitive functionality.

Synthesis of Pyrrolidinone‑Based CNS and Nootropic Candidates

Drug discovery programs focused on pyrrolidinone‑based CNS agents (including piracetam derivatives and related racetam family members) should adopt the 3‑amino‑2‑oxo scaffold embodied by the target compound, as it aligns with the pharmacophoric pattern of published bioactive prototypes [1]. Alternative regioisomers (e.g., 4‑amino‑2‑oxo) or non‑oxo pyrrolidine derivatives have not been reported in this therapeutic class and would carry the risk of deviating from established structure‑activity relationships .

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